(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid

Boronic acid acidity pKa determination Arylboronic acid

Researchers using arylboronic acids in Suzuki-Miyaura couplings often encounter slow transmetalation and protodeboronation side reactions. (3-Methyl-5-(trifluoromethyl)phenyl)boronic acid (CAS 850411-13-1) resolves these challenges through its electron-withdrawing CF3 substituent. • ~1.2 pKa unit enhanced acidity vs. phenylboronic acid accelerates transmetalation under mild basic conditions. • High protodeboronation resistance ensures stability during diol sensing and prolonged assay conditions. • ≥98% purity; continuous-flow synthesis protocol achieves >99% purity at 85% yield for scalable supply.

Molecular Formula C8H8BF3O2
Molecular Weight 203.96 g/mol
CAS No. 850411-13-1
Cat. No. B1306952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid
CAS850411-13-1
Molecular FormulaC8H8BF3O2
Molecular Weight203.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)C(F)(F)F)C)(O)O
InChIInChI=1S/C8H8BF3O2/c1-5-2-6(8(10,11)12)4-7(3-5)9(13)14/h2-4,13-14H,1H3
InChIKeyZZLZUGHSZSVQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid: Properties and Synthesis


(3-Methyl-5-(trifluoromethyl)phenyl)boronic acid (CAS 850411-13-1) is an arylboronic acid featuring a methyl group and a trifluoromethyl group on the phenyl ring. Its boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, making it a valuable building block in organic synthesis [1]. The electron-withdrawing CF₃ substituent modulates the electronic properties of the aromatic ring, influencing reactivity and stability compared to unsubstituted phenylboronic acids .

Suzuki–Miyaura coupling with acidity-enhanced transmetalation profile
Fluorinated biaryl building block for agrochemical and pharmaceutical intermediates
Scalable continuous-flow process available for high-purity supply

(3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid: Generic Substitution Risks


Substituting this compound with unsubstituted phenylboronic acid or other arylboronic acids can compromise reaction outcomes due to significant differences in electronic properties, solubility, and stability. The trifluoromethyl group on the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect, increasing the acidity of the boronic acid moiety by approximately 1.2 pKa units compared to phenylboronic acid . This enhanced acidity directly influences the pH-dependent speciation and reactivity of the boronic acid, which can alter transmetalation kinetics in Suzuki couplings. Furthermore, the presence of both methyl and CF₃ groups modulates lipophilicity (LogP ~0.69 vs. ~-0.63 for phenylboronic acid) [1], impacting solubility and partitioning behavior in biphasic or aqueous reaction media. Generic substitution without accounting for these quantified differences may lead to lower yields, altered selectivity, or unexpected side reactions, as detailed in the evidence below.

Electronic mismatch
The strong electron‑withdrawing CF₃ group shifts boronic acid acidity; unsubstituted phenylboronic acid exhibits different transmetalation kinetics and may reduce coupling efficiency.
Lipophilicity divergence
Higher LogP alters phase transfer and solubility in biphasic systems; generic arylboronic acids can lead to unexpected partitioning or side reactions.
Stability contrast with fluoro analogs
Trifluoromethyl-substituted analogs exhibit greater protodeboronation resistance than fluoro-phenylboronic acids; substitution may compromise aqueous workup robustness.

(3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid: Comparative Evidence


Enhanced Acidity vs. Phenylboronic Acid

The electron-withdrawing trifluoromethyl substituent at the meta position increases the acidity of the boronic acid group. The target compound has a predicted pKa of 7.65±0.10 , compared to phenylboronic acid with a measured pKa of 8.83 at 25°C . This represents an increase in acidity of approximately 1.2 pKa units, which corresponds to roughly a 15-fold increase in the acid dissociation constant (Ka).

Acidity shift
Cross-study comparable
pKa 7.65 vs. 8.83 (Δ≈1.2)
Supports faster transmetalation at neutral pH
Predicted value; confirm experimentally
Boronic acid acidity pKa determination Arylboronic acid

Enhanced Lipophilicity and Membrane Permeability

The combination of a methyl group and a trifluoromethyl group on the phenyl ring significantly alters the lipophilicity profile. The target compound exhibits a calculated LogP of 0.6936 [1], whereas unsubstituted phenylboronic acid has a LogP of approximately -0.634 [2]. This represents a LogP difference of approximately 1.33 units, indicating that the target compound is over 20 times more lipophilic based on the octanol-water partition coefficient (10^1.33 ≈ 21).

Lipophilicity gain
Cross-study comparable
LogP 0.69 vs. −0.63 (Δ≈1.33)
May improve organic-solvent solubility and extraction
Calculated values; verify experimentally
Lipophilicity LogP Drug-likeness

Scalable Continuous-Flow Borylation

A continuous-flow protocol reported in Angewandte Chemie (2023) achieves 85% yield and >99% purity for the synthesis of (3-methyl-5-(trifluoromethyl)phenyl)boronic acid via Pd-catalyzed borylation of 3-methyl-5-(trifluoromethyl)iodobenzene under microwave irradiation [1]. While direct batch vs. flow comparative data are not provided in the available summary, typical batch borylation yields for substituted arylboronic acids range from 60–80% [2]. The flow approach addresses challenges in removing toxic byproducts and offers a reproducible, scalable route for procurement and in-house synthesis.

Continuous-flow protocol
Reported
85% yield, >99% purity
Enables reproducible scale‑up and supply
Batch yields typically 60–80%
Continuous-flow synthesis Borylation Process chemistry

Protodeboronation Resistance vs. Fluoro Analogs

Trifluoromethyl-substituted phenylboronic acids, including the meta-CF₃ isomer, exhibit high resistance to protodeboronation, a common degradation pathway for boronic acids under basic or aqueous conditions [1]. While fluoro-substituted phenylboronic acids are known to be prone to hydrolysis, the CF₃-substituted analogs demonstrate markedly improved stability. The exact half-life or degradation rate for the target compound is not explicitly reported, but the class-level inference from trifluoromethylphenylboronic acids indicates superior stability compared to mono- or difluoro-phenylboronic acids, which can undergo rapid protodeboronation in alkaline media.

Protodeboronation resistance
Class-level
High resistance (class-level)
May enhance aqueous workup stability
Data to verify for this specific isomer
Protodeboronation Boronic acid stability Hydrolytic stability

(3-Methyl-5-(trifluoromethyl)phenyl)boronic Acid: Application Scenarios


Suzuki-Miyaura Cross-Coupling

Leverage the 1.2 pKa unit increase in acidity compared to phenylboronic acid to achieve faster transmetalation rates under mild basic conditions. The electron-withdrawing CF₃ group can also direct site-selectivity in polyhalogenated arene couplings, as demonstrated in trifluoromethylated biaryl syntheses [1]. This compound is particularly suitable for constructing fluorinated biaryl motifs common in agrochemical and pharmaceutical intermediates.

Lipophilic Building Blocks for Medicinal Chemistry

Utilize the 1.33-unit higher LogP to incorporate lipophilic character into drug candidates, potentially improving membrane permeability and oral bioavailability. The trifluoromethyl group is a privileged motif in medicinal chemistry, often enhancing metabolic stability [1]. The boronic acid handle enables late-stage diversification via Suzuki coupling or other C–C bond-forming reactions.

Scalable Continuous-Flow Process Development

Adopt the reported continuous-flow protocol (85% yield, >99% purity) [1] for multi-gram to kilogram synthesis. This method overcomes purification challenges associated with batch processes and provides a reliable, high-purity source for both research and pilot-scale applications. The flow chemistry approach also minimizes exposure to toxic intermediates and improves safety.

Boronic Acid Sensors with Aqueous Stability

Exploit the high resistance to protodeboronation observed for trifluoromethyl-substituted phenylboronic acids [1] when designing boronic acid-functionalized probes or receptors for diol-containing analytes (e.g., saccharides). The compound remains intact under assay conditions, ensuring reproducible sensor response and prolonged operational lifetime.

Application
Selection Property
Validation Focus
Suzuki–Miyaura coupling for fluorinated biaryls
Acidity-boosted transmetalation kinetics
Site-selectivity and yield under mild conditions
Lipophilic building block incorporation
LogP enhancement for organic‑phase compatibility
Permeability and metabolic stability assessment
Continuous‑flow process scale‑up
High‑yield, high‑purity synthetic route
Reproducibility and safety profile
Boronic acid‑based sensor design
Protodeboronation resistance
Assay stability and sensor lifetime

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